N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
CAS No.: 941975-03-7
Cat. No.: VC7174006
Molecular Formula: C21H22N4O3S
Molecular Weight: 410.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941975-03-7 |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 410.49 |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C21H22N4O3S/c1-13-6-4-8-16(10-13)24-20(27)25-21-23-14(2)18(29-21)19(26)22-12-15-7-5-9-17(11-15)28-3/h4-11H,12H2,1-3H3,(H,22,26)(H2,23,24,25,27) |
| Standard InChI Key | PHTNDVAQYPFUJT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC(=CC=C3)OC)C |
Introduction
N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are known for their diverse pharmacological properties, including anticancer and antimicrobial activities, due to the presence of a thiazole ring—a five-membered heterocyclic structure containing sulfur and nitrogen .
Synthesis
The synthesis of N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide typically involves several key steps:
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Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
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Introduction of the Carboxamide Group: This involves reacting the thiazole intermediate with an appropriate amine, such as 3-methoxybenzylamine, under coupling conditions using reagents like carbodiimides.
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Ureido Group Formation: The ureido group can be formed by reacting the intermediate with an isocyanate derivative, such as m-tolyl isocyanate, under controlled conditions.
Potential Applications
Thiazole derivatives, including N-(3-methoxybenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide, are of significant interest in medicinal chemistry due to their potential therapeutic applications. These compounds may exhibit anticancer and antimicrobial effects, making them candidates for drug development .
Potential Applications Table
| Application Area | Description |
|---|---|
| Anticancer Activity | Potential to inhibit cancer cell growth due to the thiazole ring's biological activity |
| Antimicrobial Activity | Possible effectiveness against microbial infections due to the compound's structural components |
| Drug Development | Candidate for developing new therapeutic agents due to its interaction with biological targets |
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